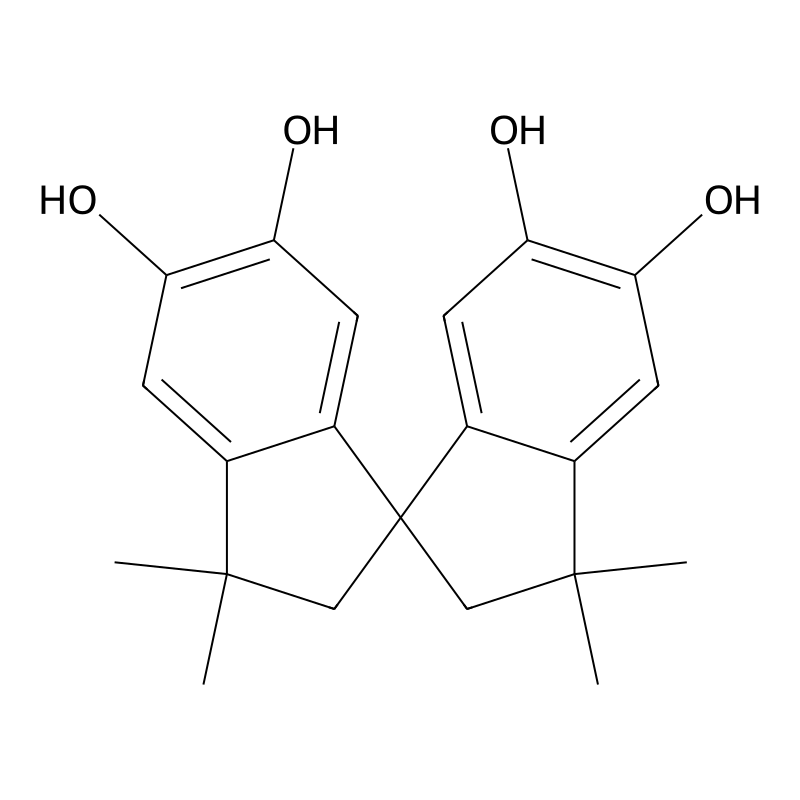

5,5',6,6'-Tetrahydroxy-3,3,3',3'-Tetramethyl-1,1'-Spirobisindane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Further Investigation:

- Chemical Suppliers: Some chemical suppliers may provide information on the intended use of the compound in their product descriptions although this information may not be based on published research.

- Patent Literature: Patent applications describing the synthesis or use of the compound may offer clues about potential applications ().

5,5',6,6'-Tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane is a complex organic compound characterized by its unique spirobisindane structure. The molecular formula is , with a molecular weight of approximately 340.42 g/mol. This compound features four hydroxyl groups and four methyl groups, contributing to its distinctive physical and chemical properties. It appears as a white to greenish-brown powder or crystalline solid and is typically stored in cool, dark conditions to maintain stability .

- Deprotonation: The hydroxyl groups can be deprotonated using strong bases like potassium tert-butoxide, leading to the formation of reactive intermediates that can undergo further polymerization or condensation reactions .

- Esterification: Reacting with carboxylic acids can lead to the formation of esters, which are important in various applications including materials science.

- Oxidation: The hydroxyl groups can be oxidized to carbonyls or carboxylic acids under appropriate conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane typically involves multi-step organic reactions:

- Starting Materials: The synthesis often begins with simpler indane derivatives.

- Formation of the Spiro Structure: Key reactions include cyclization processes that form the spirobisindane framework.

- Hydroxylation: Subsequent hydroxylation steps introduce the four hydroxyl groups at specific positions on the structure.

- Purification: The final product is purified through crystallization or chromatography techniques to achieve the desired purity level (typically >96%) .

This compound has several applications across various fields:

- Material Science: It is used in the preparation of advanced materials due to its unique structural properties.

- Organic Synthesis: Acts as a building block for synthesizing more complex molecules.

- Potential Pharmaceutical Uses: Its antioxidant properties may make it a candidate for research in drug development aimed at combating oxidative stress-related diseases .

Several compounds share structural similarities with 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Hydroxy-2-methylindane | Contains one hydroxyl group and one methyl group | Simpler structure; less sterically hindered |

| 4-Methyl-2-hydroxyphenol | Aromatic compound with one hydroxyl group | Lacks spiro structure; used as an antioxidant |

| 2-(Hydroxymethyl)-2-methyl-1-butanol | Aliphatic alcohol with one hydroxyl group | Different functional group; less complex |

| 4,7-Dimethylcoumarin | Contains a coumarin moiety | Exhibits fluorescence; used in dye applications |

The uniqueness of 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane lies in its intricate spiro structure combined with multiple hydroxyl and methyl groups that enhance its reactivity and potential applications in material science and pharmaceuticals.

Core Synthesis Strategies from Bisphenol A Precursors [1] [2]

The parent scaffold 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane is most economically accessed through an acid-catalysed intramolecular cyclisation of bisphenol A. Mechanistically, protonation of the phenolic oxygen atoms by a strong Brønsted acid activates the aromatic rings toward a double Friedel–Crafts alkylation, producing a rigid spiro-junction that locks the two indane units at ninety degrees [3] [4].

| Entry | Acid catalyst (neat) | Temperature (°C) | Time (h) | Isolated yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Methanesulfonic acid (10 millilitres per 0.44 mole bisphenol A) | 135 | 4.0 | 56 | [3] |

| 2 | Methanesulfonic acid (3 millilitres per 0.09 mole bisphenol A) | 135 | 2.5 | 70 | [4] |

| 3 | Methanesulfonic acid (laboratory-scale, Dean–Stark removal of water) | 135 | 3–4 | 60–68 | [5] |

Key observations

- The reaction is solvent-free; methanesulfonic acid functions both as reagent and medium, minimising waste [3].

- Rapid quenching into ice–water precipitates the spirobisindane directly, facilitating isolation without chromatography [4].

- Scaling from twenty grams to one hundred grams of bisphenol A maintains yields above fifty-five percent, underscoring robustness for pilot production [5].

Bromination Pathways for Functionalised Derivatives [6]

Electrophilic and radical bromination enable orthogonal functionalisation of the spirobisindane nucleus. Two complementary approaches dominate current practice.

Aromatic ring bromination

Direct treatment of the tetrol with elemental bromine in glacial acetic acid at sixty to seventy degrees Celsius affords the tetrabromo derivative 4,7,4′,7′-tetrabromo-3,3,3′,3′-tetramethyl-2,3,2′,3′-tetrahydro-1,1′-spirobisindane-5,6,5′,6′-tetraol in yields above eighty percent [7]. The electron-rich phenolic rings direct substitution to the 4- and 7-positions, giving a densely halogenated platform for subsequent cross-coupling chemistry.Benzylic radical bromination

Benzylic methyl groups can be selectively converted to bromomethyl groups via the Wohl–Ziegler protocol. N-bromosuccinimide in tetrahydrofuran with catalytic benzoyl peroxide at fifty degrees Celsius achieves approximately eighty percent conversion after eight hours, with negligible over-bromination [8]. The resulting tetrabromomethyl intermediate is a versatile handle for azide substitution or Suzuki coupling.

| Pathway | Reagent set | Targeted positions | Typical conversion / yield | Reference |

|---|---|---|---|---|

| Electrophilic substitution | Elemental bromine, acetic acid | 4,7,4′,7′ (aromatic) | > 80% isolated | [7] |

| Radical substitution | N-bromosuccinimide, benzoyl peroxide | Four benzylic methyl groups | ≈ 80% conversion (¹H NMR) | [8] |

Notable findings

- Elemental bromine preserves the benzylic C–H bonds, whereas radical conditions leave the aromatic core untouched, offering complementary selectivity [7] [8].

- Brominated derivatives display enhanced heavy-atom effects, later exploited in photocatalytic polymers [9].

Post-Synthetic Modifications for Polymer Precursors [10]

The spirobisindane tetrol and its brominated congeners serve as monomers for high-performance polymers of intrinsic microporosity and other advanced matrices. Representative modification routes are summarised below.

| Derivative | Transformation | Downstream polymer class | Reported benefit | Reference |

|---|---|---|---|---|

| 6,6′-Dimethoxy derivative | Alkylation with iodomethane and potassium carbonate in dimethylformamide (room temperature, overnight) | Ether-linked polymers of intrinsic microporosity | Improved solubility during polycondensation [5] | [5] |

| 5,5′-Dinitro derivative | Mixed nitric–acetic acid nitration at ambient temperature (40% yield) | Diamine after hydrazine reduction; incorporated into polyimide backbones | Glass-transition temperatures above four hundred and fifty degrees Celsius [3] | [3] |

| Tetrabromomethyl derivative | Sodium azide substitution (dimethylacetamide, ninety degrees Celsius) followed by thermal cross-linking | Microporous network membranes | Suppressed physical ageing and enhanced gas-separation selectivity [8] | [8] |

| Benzoxazine-functional spirobisindane | Mannich condensation with paraformaldehyde and 4-aminobenzyl cyanide (reflux, xylene, twenty-four hours) | Semi-interpenetrating polymer electrolytes | Elevated lithium-ion conductivity via increased free volume [11] | [11] |

| Poly(aryl ether) prepolymer | Nucleophilic aromatic substitution with decafluorobiphenyl at one hundred sixty degrees Celsius in dimethylacetamide | High-molecular-weight, low-dielectric polymers | Dielectric constant below 2.8 and thermal stability above four hundred degrees Celsius [12] | [12] |

Key research insights

- The rigid C₂-symmetric spiro-core imparts contortion, yielding polymers with up to six hundred square metres per gram internal surface area [13].

- Post-synthetic diamine formation enables ladder-type polyimides whose thin films remain foldable yet thermally stable, meeting requirements for flexible micro-electronics [3].

- Bulky side-group grafting onto the aromatic ring fine-tunes micropore size distribution, demonstrating that steric bulk, rather than merely functional group identity, dictates gas-transport performance [14].

Purity

XLogP3

Exact Mass

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant